molecular formula C8H7BrN2 B13168031 4-bromo-1H-indole-3-amine

4-bromo-1H-indole-3-amine

Cat. No.: B13168031
M. Wt: 211.06 g/mol
InChI Key: WWIFDRGDMVZDKH-UHFFFAOYSA-N
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Description

4-Bromo-1H-indole-3-amine (CAS 1519188-36-3) is a brominated indole derivative that serves as a key synthetic intermediate in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure in drug discovery, found in compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties . While specific published studies on this exact compound are limited, its structure features two highly functionalizable sites—the bromo substituent and the 3-amine group—making it a valuable precursor for constructing more complex molecules. Researchers utilize such bromo-indole amines to access diverse heterocyclic frameworks, such as the azepino[3,4,5-cd]indoles and spiroindolines, which are core structures in various natural products and biologically active compounds . The bromine atom is amenable to cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse aromatic and other groups . Simultaneously, the amine group at the 3-position can be used to form amide bonds or to generate other nitrogen-containing heterocycles, providing a powerful handle for molecular diversification . This makes this compound a versatile building block for developing novel compounds in drug discovery campaigns and for creating chemical libraries for high-throughput screening. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

4-bromo-1H-indol-3-amine

InChI

InChI=1S/C8H7BrN2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4,11H,10H2

InChI Key

WWIFDRGDMVZDKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)N

Origin of Product

United States

Advanced Synthetic Methodologies and Precursor Chemistry

Regioselective Synthesis of 4-Bromo-1H-indole-3-amine

Achieving the desired substitution pattern on the indole (B1671886) ring is a primary challenge in the synthesis of this compound. This requires precise control over the introduction of both the bromine atom at the C4 position and the amine group at the C3 position.

Bromination Strategies for Indole Scaffolds

The regioselective bromination of the indole core at the C4 position is a critical step. Direct halogenation of indoles can be challenging to control, often leading to a mixture of products. acs.org To address this, various strategies have been developed.

One effective method involves the use of a transient directing group. acs.org For instance, indole-3-carbaldehydes can undergo palladium(II)-catalyzed C4–H halogenation using N-halosuccinimides (NXS) as the halogen source. acs.org This approach offers exclusive site selectivity and accommodates a range of functional groups. acs.org Another strategy is the use of copper(II) halides (CuX2) with glycine (B1666218) as a transient directing group for the C4 chlorination and bromination of indoles. researchgate.net

Furthermore, the synthesis of 4-bromoindoles can be achieved through palladium-catalyzed regioselective hydrodebromination of 4,6-dibromoindoles. acs.orgnih.gov This method provides high regioselectivity in forming the desired 4-bromoindole (B15604) scaffold. acs.orgnih.gov The synthesis of 4-halo-1H-indoles from 2,3-dihalophenol derivatives has also been reported, involving key steps like the Smiles rearrangement and a one-pot or stepwise Sonogashira coupling/NaOH-mediated cyclization. researchgate.net

MethodReagentsKey Features
Transient Directing GroupPd(II) catalyst, N-halosuccinimides (NXS)Exclusive C4-H halogenation of indole-3-carbaldehydes. acs.org
Transient Directing GroupCuX2, GlycineC4 chlorination and bromination of indoles. researchgate.net
HydrodebrominationPd(OAc)2/rac-BINAPRegioselective conversion of 4,6-dibromoindoles to 4-bromoindoles. acs.orgnih.gov
Cyclization2,3-dihalophenols, NaOHInvolves Smiles rearrangement and Sonogashira coupling. researchgate.net

Amination Protocols for Indole-3-Position Functionalization

The introduction of an amine group at the C3 position of the indole ring is another crucial transformation. Direct C-H amination at this position is a valuable strategy for efficiently preparing 3-aminoindoles. nih.govacs.org

One approach involves the use of novel N-benzenesulfonyloxyamides as electrophilic nitrogen agents in the presence of a Lewis acid like ZnCl2. nih.govacs.org This method allows for the selective C–H amidation of 1H-indoles at the C3 position. nih.govacs.org Other strategies for introducing an amino group at the C3 position include the reduction of 3-nitrosoindoles or the nucleophilic substitution of 3-bromoindoles, though these methods can have limitations in scope and efficiency. nih.gov More recent methods also include palladium-catalyzed amination of indole halides and direct C-H amination techniques. mdpi.com

A novel, low-cost method for preparing unprotected 3-aminoindoles involves a two-step process starting with the reaction between indoles and nitrostyrene (B7858105) in the presence of phosphorous acid, followed by reaction with hydrazine (B178648) hydrate. mdpi.com

MethodReagentsKey Features
Electrophilic AmidationN-benzenesulfonyloxyamides, ZnCl2Direct and selective C3-amidation of indoles. nih.govacs.org
Reduction/Substitution3-nitrosoindoles or 3-bromoindolesConventional methods with some limitations. nih.gov
Palladium-catalyzed AminationIndole halidesModern approach for C3-amination. mdpi.com
Two-step from NitrostyreneIndoles, nitrostyrene, phosphorous acid, hydrazine hydrateLow-cost synthesis of unprotected 3-aminoindoles. mdpi.com

Novel Catalytic and Metal-Free Synthetic Approaches

Recent advancements have focused on developing more efficient and environmentally friendly synthetic methods. These include novel catalytic systems and metal-free approaches.

Palladium-catalyzed reactions have proven to be versatile for the functionalization of indoles. acs.orgnih.govmdpi.com For instance, the Suzuki–Miyaura cross-coupling reaction, catalyzed by palladium complexes, has been used in the synthesis of complex molecules starting from 4-bromoindole. mdpi.com A unified strategy for direct C4–H halogenation of indoles has been developed using palladium catalysis with anthranilic acids as transient directing groups. acs.org

Metal-free approaches are also gaining traction. A direct C3-functionalization of indoles with α-heteroaryl-substituted methyl alcohols can be achieved using oxone® and Cs2CO3 in a metal-free system. chemrxiv.org Additionally, a metal-free synthesis of 4-bromoisoquinolines has been reported using an in situ-generated transient bromoiodane, which could potentially be adapted for indole systems. nih.gov The dearomative spiroannulation of indoles can be achieved through a metal-free and redox-neutral process involving a diaza- acs.orgnih.gov-Wittig rearrangement. rsc.org

Precursor Design and Optimization in Synthetic Pathways

The use of 4,6-dibromoindoles as precursors allows for regioselective hydrodebromination to yield 4-bromoindoles. acs.org Similarly, starting with 2,3-dihalophenol derivatives provides a pathway to 4-halo-1H-indoles. researchgate.net The selection of appropriate protecting groups for the indole nitrogen is also a critical consideration in multi-step syntheses. acs.org

The synthesis of 3-aminoindoles often relies on the post-functionalization of a pre-formed indole core. mdpi.com Therefore, the initial indole precursor must be designed to be compatible with the subsequent amination conditions. For instance, the use of indole-3-carbaldehydes as precursors allows for transient directing group strategies for C4-halogenation. acs.org

Chemoenzymatic and Biocatalytic Synthesis Considerations

Chemoenzymatic and biocatalytic approaches offer promising alternatives for the synthesis of substituted indoles, often providing high regioselectivity and stereoselectivity under mild conditions. shareok.orgmdpi.com

Aromatic prenyltransferases (PTs) are enzymes that can catalyze the regioselective alkylation of indole-containing substrates. shareok.org While direct enzymatic synthesis of this compound has not been extensively reported, the principles of biocatalysis could be applied. For example, enzymes could be engineered to accept brominated indole precursors and catalyze the introduction of an amino group or a precursor to it.

A pilot study has demonstrated the use of a multi-enzyme system to produce structurally diverse indole-containing acyloins. mdpi.comresearchgate.net This system utilizes an engineered tryptophan synthase subunit, an L-amino acid oxidase, and a thiamine-diphosphate-dependent enzyme. mdpi.comresearchgate.net Such biocatalytic cascades could potentially be adapted for the synthesis of more complex indole derivatives.

Strategic Chemical Transformations and Derivatization

Functionalization at the Amine Moiety (C3-position)

The primary amine at the C3-position is a key handle for introducing a variety of substituents and for building more complex molecular architectures.

The amine group of 4-bromo-1H-indole-3-amine is readily acylated to form amides. For instance, it can be coupled with carboxylic acids, such as (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid, using coupling agents like HATU to yield amide-linked products. This approach is fundamental in constructing molecules with potential biological activity.

The nucleophilic nature of the C3-amine allows for various N-substitution reactions. One common strategy involves the reductive amination with aldehydes or ketones to produce secondary or tertiary amines. Another important transformation is the reaction with sulfonyl chlorides, such as methanesulfonyl chloride, in the presence of a base like pyridine, to afford sulfonamides. This reaction is pivotal in the synthesis of potent enzyme inhibitors. For example, the synthesis of a potent inhibitor of NAD+-dependent DNA ligase (LigA) involves the methanesulfonylation of the C3-amine of a 4-bromo-1H-indole derivative.

Modifications of the Bromo Substituent (C4-position)

The bromine atom at the C4-position is a versatile anchor for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are extensively used to modify the C4-position of the this compound core.

Suzuki Coupling: This reaction involves the coupling of the bromoindole with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a powerful method for forming biaryl structures. For example, 4-bromo-3-aminoindole derivatives can be coupled with various arylboronic acids to synthesize C4-arylated indoles.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the C4-position and a terminal alkyne. It is catalyzed by palladium and a copper co-catalyst. This methodology has been employed in the synthesis of kinase inhibitors, where an alkyne moiety is introduced at the C4-position.

The table below summarizes some of the key cross-coupling reactions performed on derivatives of this compound.

Reaction Coupling Partner Catalyst/Conditions Product Type
SuzukiArylboronic acidPd catalyst, baseC4-Aryl indole (B1671886)
SonogashiraTerminal alkynePd catalyst, Cu co-catalystC4-Alkynyl indole

While less common than cross-coupling reactions for C-C bond formation, nucleophilic aromatic substitution (SNA_r) can be utilized to replace the bromo substituent with other functionalities, particularly with strong nucleophiles under specific conditions. Halogen exchange reactions can also be employed to convert the bromo derivative into iodo or fluoro analogs, which may offer different reactivity profiles for subsequent transformations.

Indole Ring Functionalization at Other Positions

Beyond the C3-amine and C4-bromo groups, other positions on the indole ring can be functionalized to further diversify the molecular scaffold. The N1-position of the indole ring is a common site for substitution. N-alkylation or N-arylation can be achieved using various electrophiles under basic conditions. For instance, the indole nitrogen can be protected with groups like a p-toluenesulfonyl (Ts) group, which can influence the reactivity of other positions and can be removed at a later stage.

Functionalization at the C2-position can also be accomplished. For example, certain indole syntheses allow for the introduction of a substituent at C2 during the ring-forming process. Subsequent modifications can then be carried out on the pre-functionalized indole core.

These strategic transformations underscore the versatility of this compound as a building block in synthetic chemistry, providing access to a wide range of complex molecules with tailored properties.

Rational Design and Synthesis of this compound Derivative Libraries

The rational design and synthesis of chemical libraries based on the this compound scaffold are a cornerstone of modern medicinal chemistry. This strategic approach allows for the systematic exploration of the chemical space around a core structure to identify compounds with optimized biological activity, selectivity, and pharmacokinetic properties. The process involves computational modeling, structure-activity relationship (SAR) studies, and the application of diverse synthetic methodologies to generate a focused collection of derivatives.

The core principle of rational design is to make targeted modifications to a lead compound, in this case, a derivative of the 4-bromo-1H-indole scaffold, to enhance its interaction with a specific biological target. For instance, structure-guided design has been effectively used to develop analogues that target the colchicine (B1669291) binding site in tubulin, a protein crucial for cell division and a key target in cancer therapy. acs.org In such studies, the indole moiety serves as a key pharmacophore, and modifications at various positions are systematically evaluated.

The synthesis of derivative libraries often begins with a versatile starting material or intermediate that can be readily modified. While direct derivatization of this compound is one route, another common strategy involves using related precursors like 4-bromo-isatin or other 4-bromo-indole intermediates. nih.gov These precursors can undergo a variety of chemical transformations to introduce diversity.

Key synthetic strategies for generating these libraries include:

Substitution and Coupling Reactions: The bromine atom at the C4-position is a particularly useful handle for introducing molecular diversity. It readily participates in various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of aryl, alkyl, and amino substituents. evitachem.comrsc.orgacs.org

Modification of the 3-amino group: The amine functionality at the C3-position is another key site for derivatization. It can be acylated, alkylated, or used in condensation reactions to form imines, amides, and other functional groups, further expanding the library's diversity.

Multicomponent Reactions (MCRs): MCRs are highly efficient for building molecular complexity in a single step. By combining multiple starting materials, such as an indole aldehyde, a malononitrile, and various aniline (B41778) derivatives, a diverse library of complex quinoline-indole hybrids can be rapidly synthesized. ekb.eg

Functionalization of the Indole Nitrogen: The N1-position of the indole ring can be alkylated or arylated to explore how substitutions at this position affect biological activity. For example, methylation at the N1 position can alter the compound's hydrogen bonding capacity and solubility.

The following data tables present examples of derivative libraries designed around the 4-bromo-indole core, showcasing the structural modifications and their impact on biological activity as reported in research findings.

Table 1: Antiproliferative Activity of 4-Substituted Indole Analogs Targeting Tubulin

This table summarizes the structure-activity relationship (SAR) data for a series of indole analogues designed to target the colchicine binding site of tubulin. The data highlights how different substituents at the C4-position of the indole ring influence the compound's potency against various cancer cell lines.

Compound ID4-Position SubstituentIC₅₀ (nM) against A375P (Melanoma)IC₅₀ (nM) against PC-3 (Prostate Cancer)IC₅₀ (nM) against HT-29 (Colon Cancer)
ABI-231 H4.86.410.3
10ab -CH₃1.72.13.2
10ac -F7.27.48.2
10ad -Br10.415.667.1
10ae -OCH₃>250>250>250
10au -CF₃16.320.3118.7

Data sourced from the Journal of Medicinal Chemistry. acs.org

The results indicate that small, lipophilic substituents like methyl (-CH₃) and fluoro (-F) at the 4-position are well-tolerated and can even enhance potency compared to the unsubstituted parent compound. acs.org In contrast, the larger bromo (-Br) substituent leads to a decrease in activity, and the bulky methoxy (B1213986) (-OCH₃) group results in a significant loss of potency, suggesting that steric hindrance at this position is detrimental to the compound's interaction with the biological target. acs.org

Table 2: Synthesis of 3-Imino-1H-Indole-2-One Derivatives from Substituted Isatins

This table illustrates the synthesis of a library of imino-indole derivatives through the condensation of substituted isatins (including 5-bromo-isatin) with various aminophenoxyl morpholine (B109124) side chains. This approach demonstrates how libraries can be constructed by combining different building blocks. nih.gov

Target CompoundIsatin (B1672199) Substituent (Position 5)Aminophenoxyl Side ChainYield (%)
T3 F1-[2-(4-aminophenoxyl)ethyl]morpholine51%
T7 Cl1-[2-(4-aminophenoxyl)propyl]morpholine70%
T15 Br1-[2-(4-aminophenoxyl)propyl]morpholine79%

Data sourced from PubMed Central. nih.gov

This synthetic strategy showcases an efficient method for generating a library of potential Kv1.5 channel inhibitors. nih.gov The yields for the condensation reaction are generally high, indicating the robustness of this synthetic route for creating a diverse set of molecules for biological screening. nih.gov The use of 5-bromo-isatin as a precursor highlights the utility of halogenated indoles in the construction of such libraries. nih.gov

Through these rational and systematic approaches, researchers can efficiently navigate the vast chemical landscape to discover novel derivatives of this compound with significant therapeutic potential.

Computational and Theoretical Investigations of 4 Bromo 1h Indole 3 Amine and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the electronic structure of 4-bromo-1H-indole-3-amine and its analogs. These studies reveal how the bromine atom at the 4-position and the amine group at the 3-position influence the electron distribution across the indole (B1671886) ring system. The bromine atom, through its electron-withdrawing inductive effect and electron-donating resonance effect, significantly alters the electronic properties of the molecule.

DFT methods, such as B3LYP with a 6-311G+(d,p) basis set, are commonly employed to optimize the molecular geometry and calculate various electronic parameters. nih.govresearchgate.net These calculations help in understanding the chemical reactivity and stability of the molecule. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the regions of the molecule that are most likely to participate in chemical reactions.

Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions in the crystalline state of these compounds. This analysis has shown that interactions such as H...H, H...C/C...H, and those involving the bromine atom (H...Br/Br...H) are significant in the crystal packing of bromo-indole derivatives. nih.gov

Table 1: Calculated NMR Chemical Shifts (ppm) for a Sulfonamide-Schiff Base Derivative nih.gov

AtomExperimentalComputational
Azomethine (CH)8.408.60
N-(CH3)2 (protons)2.03–3.182.66–3.56
Aromatic (protons)6.15–7.80-
Secondary Amine (NH)11.28-
Azomethine (Carbon)191.23147.63
N(CH3)2 (Carbons)13.230.76
Aromatic (Carbons)96.62–157.6998.90–146.69

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding affinity and interaction patterns of this compound derivatives with biological targets. These methods are crucial in drug discovery for identifying potential therapeutic agents.

For example, derivatives of bromo-indoles have been studied for their potential as anticancer agents. Molecular docking simulations have been performed to investigate the binding of these compounds to the active sites of enzymes like VEGFR-2, which is implicated in cancer progression. mdpi.com These simulations help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

In a study of 3-acetyl-4-bromo-7-methylindole (B13688991), molecular docking revealed that the indole ring system fits into a hydrophobic channel of the cyclooxygenase-2 (COX-2) active site, while the acetyl group interacts with polar regions. smolecule.com The bromine atom at the 4-position was found to form favorable halogen bonds, contributing to the stability of the binding. smolecule.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing the structure of lead compounds to enhance their desired properties.

For bromo-indole derivatives, 2D-QSAR and 3D-QSAR models have been developed to understand the structural requirements for various biological activities, including antimicrobial and anticancer effects. researchgate.netresearchgate.net These studies have identified key molecular descriptors, such as electronic and topological parameters, that are correlated with the observed activity. For instance, the total energy and certain molecular connectivity indices have been found to be important for the antimicrobial activity of some benzohydrazide (B10538) derivatives. researchgate.net

Pharmacophore modeling, a cheminformatics approach, has been used to identify the essential structural features required for the anti-amyloidogenic activity of indole and isatin (B1672199) derivatives, which are relevant to Alzheimer's disease. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of this compound derivatives in a biological environment. MD simulations can be used to assess the stability of ligand-receptor complexes predicted by molecular docking. nih.gov

For instance, MD simulations have been used to confirm the stability of the complex between 3-acetyl-4-bromo-7-methylindole and the COX-2 enzyme over a period of 50 nanoseconds. smolecule.com Similarly, MD simulations of bromo-indole derivatives complexed with VEGFR-2 have been performed to explore their binding modes and stability within the active site. mdpi.com These simulations provide a more realistic picture of the interactions by accounting for the flexibility of both the ligand and the protein.

Reaction Mechanism Predictions and Transition State Analysis

Computational methods are also employed to predict the mechanisms of chemical reactions involving this compound and its derivatives. By calculating the energies of reactants, products, and transition states, researchers can elucidate the most probable reaction pathways.

For example, the mechanism of a one-pot, three-component reaction to synthesize 2-(1-bromo-1H-indol-3-yl)-2-imino-carbonyls has been proposed based on computational and experimental evidence. frontiersin.org These studies can help in optimizing reaction conditions to improve yields and selectivity. Theoretical investigations into the regiodivergent addition of nucleophiles to quinone derivatives have also provided insights into the factors controlling the reaction outcome. acs.org

Investigation of Biological Activities and Molecular Interactions Preclinical in Vitro and Mechanistic Studies

Enzyme Modulation and Inhibition Profiles

The indole (B1671886) framework is a versatile template for designing enzyme inhibitors. Preclinical evaluations have explored the modulatory effects of indole derivatives on several key enzyme families.

While direct enzymatic assays on 4-bromo-1H-indole-3-amine are not extensively documented, studies on structurally related fused pyrimido[4,5-b]indol-4-amine derivatives provide insights into the potential kinase inhibition profile. These compounds have been evaluated against a panel of serine/threonine kinases, revealing promising activity against Casein Kinase 1 (CK1δ/ε) and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A), with several analogues exhibiting IC50 values in the submicromolar to micromolar range. nih.govsciforum.netnih.gov In contrast, these compounds were generally inactive against Cyclin-Dependent Kinase 5 (CDK5/p25) and Glycogen Synthase Kinase 3 (GSK3α/β). nih.gov The inhibitory activity of these indole analogues suggests that the core structure is a viable starting point for developing selective kinase modulators. nih.govsciforum.net

Table 1: Kinase Inhibitory Activity of Representative Pyrimido[4,5-b]indol-4-amine Derivatives

CompoundCK1δ/ε IC50 (µM)DYRK1A IC50 (µM)
Unsubstituted pyrimido[5,4-b]indol-4-amine analog>107.6
N-Ethyl pyrimido[5,4-b]indol-4-amine analog0.61.5
Unsubstituted pyrimido[4,5-b]indol-4-amine analog0.71.8

The indole motif has been incorporated into inhibitors of various proteases. A notable example is the inhibition of human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases. nih.gov While N-benzoylindoles have been synthesized and tested as HNE inhibitors, they have shown significantly less activity than their indazole counterparts, underscoring the subtle structural requirements for potent inhibition. nih.gov This highlights that while the indole scaffold is relevant, specific structural modifications are critical for achieving high-affinity protease modulation.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1, a heme-containing enzyme that catalyzes the first step in tryptophan catabolism, is a key target in cancer immunotherapy. nih.govfrontiersin.org The indole structure of tryptophan itself makes indole derivatives logical candidates for IDO1 inhibition. Numerous small-molecule inhibitors based on the indole scaffold have been developed, some of which function by interacting with the heme iron within the enzyme's active site. frontiersin.orgacs.org The development of these compounds underscores the potential for indoleamines to modulate immune responses by targeting this critical enzyme. nih.govfrontiersin.org

Acetylcholinesterase (AChE): Acetylcholinesterase inhibitors are used to treat the symptoms of Alzheimer's disease. nih.gov The potential for indole-based compounds to inhibit AChE is an active area of research. Kinetic studies are crucial for determining the mechanism of inhibition, which can be competitive, non-competitive, or mixed, providing valuable information for drug design. nih.govjournalejmp.comindexcopernicus.comfrontiersin.org

Elastase: The naturally occurring compound indole-3-carbinol (B1674136) has been identified as a direct, noncompetitive inhibitor of human neutrophil elastase. nih.govnih.gov In vitro kinetic analysis demonstrated that indole-3-carbinol inhibits elastase activity with an inhibitory constant (Ki) of approximately 12 µM. nih.govnih.gov This direct enzymatic inhibition disrupts downstream cellular processes, such as the proteolytic cleavage of cell-surface receptors like CD40. aacrjournals.orgnih.gov This finding establishes a clear precedent for indole-containing molecules directly modulating elastase activity. nih.govresearchgate.net

Table 2: Inhibition of Other Enzymatic Targets by Indole Derivatives

Enzyme TargetInhibitor ExampleInhibition ConstantInhibition Type
Human Neutrophil ElastaseIndole-3-carbinolKi ≈ 12 µMNoncompetitive

Receptor Binding and Signaling Pathway Elucidation

The interaction of indole compounds with various receptor families is a cornerstone of their pharmacological activity.

GPCRs represent a large family of transmembrane receptors that are crucial drug targets. The binding of ligands to GPCRs can stabilize distinct conformational states (active or inactive), which in turn dictates the interaction with G-proteins and downstream signaling. nih.govnih.gov Similarly, ion channels, which control ion flow across cell membranes, are important therapeutic targets. While specific high-affinity interactions of this compound with specific GPCRs or ion channels are not yet fully characterized, the general structural motifs present in the molecule make it a candidate for investigation against these target classes. cam.ac.uk

Nuclear receptors are ligand-activated transcription factors that regulate gene expression. nih.govindigobiosciences.com The indole scaffold has proven to be a versatile template for designing ligands that target these receptors.

Orphan Nuclear Receptors (NR4A1/NR4A2): A series of synthetic bis-indole derived compounds have been identified as dual ligands for the orphan nuclear receptors NR4A1 (Nur77) and NR4A2 (Nurr1). researchgate.nethoustonmethodist.orgnih.gov Fluorescence binding assays showed that these analogs, including brominated derivatives, bind to the ligand-binding domains (LBD) of both NR4A1 and NR4A2, with dissociation constants (Kd) typically in the low micromolar range. researchgate.nethoustonmethodist.orgmdpi.com These compounds act as modulators of the receptors' transcriptional activity. houstonmethodist.orgnih.govportlandpress.com

Aryl Hydrocarbon Receptor (AhR): Naturally occurring marine brominated indoles have been identified as direct ligands and agonists for the Aryl Hydrocarbon Receptor (AhR). nih.gov These compounds were shown to compete with a known ligand ([³H]TCDD) for binding to the AhR and to activate its downstream signaling pathway. nih.gov

Table 3: Binding Affinities of Representative Indole Derivatives to Nuclear Receptors

Compound ClassNuclear Receptor TargetBinding Affinity (Kd)
Bis-indole derivative (DIM-3,5-Br2)NR4A1~5-10 µM
Bis-indole derivative (DIM-3,5-Br2)NR4A2~5-10 µM

HER Family Receptor Inhibition Mechanisms

There is currently no publicly available scientific literature that details the investigation of this compound as an inhibitor of the HER (Human Epidermal Growth Factor Receptor) family of receptors. The HER family, which includes EGFR, HER2, HER3, and HER4, are crucial transmembrane receptor tyrosine kinases involved in cell growth, differentiation, and survival. While various small molecules have been developed to target these receptors in cancer therapy, the specific inhibitory mechanisms and potential interactions of this compound with any of the HER family members have not been reported in preclinical in vitro studies. Research in this area would be necessary to determine if this compound has any potential as a HER inhibitor.

Cellular Effects and Phenotypic Responses (In Vitro Cell Line Studies)

Antiproliferative and Apoptosis Induction in Cancer Cell Lines

A thorough search of scientific databases indicates a lack of studies on the antiproliferative effects and apoptosis-inducing capabilities of this compound in cancer cell lines. While the broader class of indole compounds has been a source of interest for developing anticancer agents, with many derivatives showing promise in inhibiting cancer cell growth and promoting programmed cell death, no specific data exists for this compound. mdpi.comnih.govnih.gov In vitro studies using a panel of human cancer cell lines would be required to ascertain whether this compound exhibits any cytotoxic or cytostatic activity and, if so, to elucidate the morphological and biochemical changes associated with apoptosis that it may induce.

Antimicrobial and Antiviral Efficacy (In Vitro)

There is no available research in the scientific literature detailing the in vitro antimicrobial or antiviral efficacy of this compound. The indole nucleus is a common scaffold in compounds exhibiting a wide range of antimicrobial and antiviral activities. researchgate.netfrontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.govacs.org However, specific data from in vitro assays such as minimum inhibitory concentration (MIC) or viral replication inhibition assays for this compound against various bacterial, fungal, or viral strains have not been published. Such studies would be essential to determine its potential as an infectious disease therapeutic.

Modulation of Specific Cellular Pathways (e.g., NF-κB, COX-2, DNA Repair, Cell Cycle)

The scientific literature lacks any studies investigating the modulation of specific cellular pathways by this compound. Key signaling pathways often implicated in disease, such as the NF-κB pathway involved in inflammation and cell survival, the COX-2 pathway in inflammation and pain, as well as pathways related to DNA repair and cell cycle regulation, are common targets for drug discovery. nih.govnih.govnih.govacs.orgresearchgate.net There are no reports on whether this compound can influence the activity of these pathways. Mechanistic studies, including reporter assays, western blotting for key protein expression and phosphorylation, and cell cycle analysis by flow cytometry, would be necessary to understand its potential cellular effects. oup.comresearchgate.netnih.govtandfonline.com

Structure-Activity Relationship (SAR) Studies for Biological Potency

No structure-activity relationship (SAR) studies focusing on this compound have been published. SAR studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. acs.orgacs.orgnih.govnih.gov Such studies typically involve the synthesis and biological evaluation of a series of analogs to identify key structural motifs responsible for potency and selectivity. The absence of such research for this compound means that the contributions of the bromo- substitution at the 4-position and the amine group at the 3-position to any potential biological activity are currently unknown.

Elucidation of Molecular Mechanisms of Action

Consistent with the lack of data in the aforementioned areas, the molecular mechanism of action for this compound remains unelucidated. Determining the molecular target(s) and the precise mechanism by which a compound exerts its biological effect is a critical step in drug development. Without foundational in vitro activity data, no subsequent mechanistic studies have been undertaken or reported for this specific compound.

Applications in Medicinal Chemistry and Early Stage Drug Discovery Platforms

Role as a Privileged Scaffold in Bioactive Molecule Design

The indole (B1671886) scaffold is widely regarded as a privileged structure in drug discovery, a concept that describes molecular frameworks capable of binding to a diverse range of biological targets. nih.gov The unique chemical and electronic properties of the indole ring system enable it to participate in various non-covalent interactions with proteins, including hydrogen bonding, hydrophobic interactions, and π-stacking. This versatility has led to the development of numerous indole-containing drugs with a wide spectrum of therapeutic applications, from anticancer to antiviral and antipsychotic agents. nih.gov

The 4-bromo-1H-indole-3-amine scaffold combines several key features that enhance its potential as a privileged structure:

The Indole Core: Provides a rigid, aromatic platform that can be readily functionalized. Its ability to mimic the structure of peptides allows it to interact with a wide variety of protein targets. nih.gov

The 3-Amino Group: The presence of an amino group at the C3 position offers a crucial point for hydrogen bonding interactions with biological macromolecules. This functional group can act as both a hydrogen bond donor and acceptor, contributing significantly to the binding affinity and selectivity of a molecule for its target. Furthermore, the 3-amino group serves as a versatile synthetic handle for the introduction of diverse substituents, allowing for the creation of large and varied chemical libraries for screening.

The 4-Bromo Substituent: The bromine atom at the C4 position significantly influences the electronic properties of the indole ring and can enhance binding affinity through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The presence of a halogen can also improve the pharmacokinetic properties of a drug candidate, such as its metabolic stability and membrane permeability.

While direct studies specifically designating this compound as a privileged scaffold are not extensively documented, the well-established roles of the parent indole nucleus and the strategic importance of amino and bromo substitutions in medicinal chemistry strongly support its potential in the design of novel bioactive molecules. For instance, the related amino-indazole scaffold has been successfully employed in the design of potent kinase inhibitors, highlighting the value of the amino-heterocycle motif in targeting ATP-binding sites. nih.gov

FeatureContribution to Privileged Scaffold Status
Indole Nucleus Aromaticity, rigidity, and ability to mimic peptide structures. nih.gov
3-Amino Group Hydrogen bonding capacity and synthetic versatility.
4-Bromo Group Potential for halogen bonding and improved pharmacokinetic properties.

Lead Generation and Optimization Strategies

Lead generation is the initial phase of drug discovery where compounds with a desired biological activity are identified. Lead optimization then involves the iterative modification of these "hit" compounds to improve their potency, selectivity, and pharmacokinetic properties. danaher.compatsnap.com The this compound scaffold provides a valuable starting point for both of these critical processes.

Lead Generation:

High-throughput screening (HTS) and virtual screening are common methods for identifying initial lead compounds. biobide.com Libraries of compounds based on the this compound scaffold can be synthesized by leveraging the reactivity of the 3-amino group. This functional group allows for the facile introduction of a wide array of substituents through techniques like amide bond formation, reductive amination, and urea or thiourea formation. This synthetic tractability enables the rapid generation of a diverse library of analogs for screening against various biological targets.

Lead Optimization:

Once a lead compound containing the this compound core is identified, several optimization strategies can be employed:

Structure-Activity Relationship (SAR) Studies: SAR analysis involves systematically modifying the structure of the lead compound to understand how different functional groups influence its biological activity. For a this compound-based lead, SAR studies would typically involve:

Modification of the 3-amino group: Introducing a variety of substituents to probe the steric and electronic requirements of the target's binding pocket.

Modification of the 4-bromo position: While less common, the bromine atom could be replaced with other halogens or functional groups to fine-tune activity and properties.

Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict how structural modifications will affect binding affinity and to guide the design of more potent analogs. patsnap.com

The following table outlines potential optimization strategies for a lead compound based on the this compound scaffold:

Optimization StrategyRationale
Vary substituents on the 3-amino group Explore key interactions within the target's binding site.
Modify the indole N1 position Alter the molecule's conformation and hydrogen bonding potential.
Bioisosteric replacement of the 4-bromo group Fine-tune electronic properties and explore alternative interactions.

Design of Targeted Chemical Probes and Tools

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The this compound scaffold can be adapted for the design of various types of chemical probes.

One particularly relevant application is in the development of targeted covalent inhibitors (TCIs) . TCIs form a permanent covalent bond with their target protein, leading to irreversible inhibition. nih.govnih.gov This can result in enhanced potency and a prolonged duration of action. The this compound structure could be modified to incorporate a reactive "warhead" that can form a covalent bond with a nearby nucleophilic amino acid residue (such as cysteine or lysine) in the target protein's binding site. The indole core would provide the initial non-covalent binding affinity and selectivity, positioning the reactive group for covalent modification.

Additionally, the scaffold can be functionalized to create other types of chemical probes:

Fluorescent Probes: By attaching a fluorophore to the this compound core, researchers can create probes to visualize the localization and dynamics of a target protein within living cells. The indole nucleus itself possesses intrinsic fluorescent properties that can be modulated by substituents.

Affinity-Based Probes: These probes are used to identify the protein targets of a bioactive compound. The this compound scaffold could be derivatized with a tag (such as biotin) that allows for the isolation and identification of its binding partners from a complex biological sample.

The design of such probes often involves a modular approach, where the core scaffold is linked to a reactive group and/or a reporter tag.

Probe TypeDesign Strategy
Targeted Covalent Inhibitor Incorporate a reactive electrophilic group. nih.govnih.gov
Fluorescent Probe Attach a fluorescent dye.
Affinity-Based Probe Add a tag for purification (e.g., biotin).

High-Throughput Screening (HTS) and Virtual Screening Applications

High-throughput screening (HTS) involves the automated testing of large libraries of compounds to identify those with activity against a specific biological target. asinex.com Virtual screening, on the other hand, uses computational methods to screen large compound databases in silico to identify potential hits. acs.org The this compound scaffold is well-suited for both of these approaches.

High-Throughput Screening:

The synthetic tractability of the this compound core allows for the creation of large and diverse compound libraries for HTS campaigns. These libraries can be designed to explore a wide range of chemical space by varying the substituents on the 3-amino group and the indole nitrogen. The indole scaffold's favorable physicochemical properties generally lead to compounds with good solubility and cell permeability, which are important characteristics for successful HTS.

Virtual Screening:

The well-defined structure of the this compound scaffold makes it an excellent candidate for virtual screening.

Pharmacophore-Based Screening: A pharmacophore model can be developed based on the key structural features of this compound that are thought to be important for binding to a particular target. This model can then be used to search large compound databases for molecules that match the pharmacophore. science.gov

Docking-Based Screening: If the three-dimensional structure of the target protein is known, molecular docking can be used to predict how compounds from a virtual library will bind to the target's active site. The this compound scaffold can serve as a starting point for the design of focused virtual libraries.

The following table summarizes the application of this compound in different screening methodologies:

Screening MethodApplication of this compound
High-Throughput Screening (HTS) Core scaffold for the synthesis of diverse compound libraries. asinex.com
Pharmacophore-Based Virtual Screening Template for developing a pharmacophore model. science.gov
Docking-Based Virtual Screening Starting point for the design of focused virtual libraries. acs.org

Advanced Analytical Techniques for Research and Characterization of 4 Bromo 1h Indole 3 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 4-bromo-1H-indole-3-amine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment. ipb.pt

One-dimensional (1D) NMR experiments are fundamental to this process.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the amine (-NH2) protons, the indole (B1671886) N-H proton, and the aromatic protons on the indole ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and nitrogen atoms. Coupling constants (J) between adjacent protons reveal their spatial relationships, helping to assign specific protons to their positions on the indole scaffold. rsc.org

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their hybridization and electronic environment. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH3), methylene (CH2), methine (CH), and quaternary carbons.

Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish definitive structural assignments. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, mapping out the ¹H-¹H spin systems within the molecule. For instance, it would confirm the connectivity of the protons on the benzene portion of the indole ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular skeleton by connecting different spin systems, for example, by showing correlations from the indole N-H proton to carbons C2, C3a, and C7a.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for the parent compound, 4-bromo-1H-indole, which serves as a reference for interpreting the spectra of its 3-amino derivative.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N1-H~8.4 (broad singlet)-
C2-H~7.2~125
C3-H~6.9~100
C5-H~7.1~123
C6-H~7.1~125
C7-H~7.4~112
C4-~115 (C-Br)
C3a-~128
C7a-~138
Data derived by analogy with known spectra of 4-bromoindole (B15604) and related derivatives. rsc.orgchemicalbook.com

Advanced Mass Spectrometry (LC-MS, GC-MS, ESI-MS) for Reaction Monitoring and Complex Mixture Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov When coupled with chromatographic separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), it becomes an indispensable tool for monitoring reaction progress and analyzing complex mixtures containing this compound. nih.govlcms.cz

Reaction Monitoring: During the synthesis of this compound, LC-MS can be used to track the consumption of reactants and the formation of the product in real-time. lcms.cz Aliquots from the reaction mixture are injected into the LC-MS system, allowing for the detection of starting materials, intermediates, byproducts, and the final product based on their unique molecular weights. lcms.cz This enables chemists to optimize reaction conditions such as temperature, time, and catalyst loading.

Complex Mixture Analysis: In many chemical processes, the desired product is part of a complex mixture.

LC-MS: Liquid chromatography separates the components of the mixture before they enter the mass spectrometer. This is particularly useful for non-volatile and thermally sensitive compounds like many indole derivatives. nih.gov Electrospray Ionization (ESI) is a common "soft" ionization technique used in LC-MS that typically keeps the molecule intact, showing a prominent molecular ion peak ([M+H]⁺), which for this compound would be expected at m/z 211/213 due to the isotopic pattern of bromine.

GC-MS: Gas chromatography is suitable for volatile and thermally stable compounds. While the parent amine may require derivatization to increase its volatility, GC-MS can provide excellent separation and is often used for identifying impurities. rsc.org

Tandem Mass Spectrometry (MS/MS): For unambiguous identification, tandem MS (or MS/MS) can be employed. In this technique, the molecular ion of interest is selected, fragmented, and the resulting fragment ions are analyzed. nih.govnih.gov The fragmentation pattern serves as a molecular fingerprint, providing structural confirmation and helping to differentiate between isomers. researchgate.net

Technique Ionization Method Application for this compound Expected Molecular Ion (m/z)
LC-MSESI (Electrospray Ionization)Reaction monitoring, purity analysis, analysis of non-volatile derivatives.[M+H]⁺ at 211/213
GC-MSEI (Electron Impact)Analysis of volatile impurities or derivatives.M⁺ at 210/212
ESI-MSESI (Electrospray Ionization)Direct infusion analysis for quick molecular weight confirmation.[M+H]⁺ at 211/213

Chromatographic Methods for Purity Assessment and Isomer Separation (HPLC, SFC)

Chromatographic techniques are essential for separating components of a mixture and are routinely used to assess the purity of synthesized compounds like this compound and to separate it from closely related isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of pharmaceutical and research compounds. acs.orgacs.org A sample is dissolved in a suitable solvent and injected into the HPLC system. The components are separated based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a pumped liquid solvent). nih.gov For a purity assessment of this compound, a reversed-phase column (e.g., C18) is typically used. The area of the peak corresponding to the main compound relative to the total area of all peaks in the chromatogram gives a measure of its purity. acs.org

Supercritical Fluid Chromatography (SFC): SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographytoday.com SFC offers several advantages over HPLC, including faster separations and reduced solvent consumption, aligning with green chemistry principles. chromatographytoday.comyoutube.com Crucially, SFC often provides different selectivity compared to HPLC, making it highly effective for separating isomers (structural isomers, diastereomers, and enantiomers) that may be difficult to resolve by LC. chromatographytoday.commdpi.com The unique properties of the supercritical fluid mobile phase can lead to enhanced resolution and sharper peaks. chromatographytoday.com

Feature High-Performance Liquid Chromatography (HPLC) Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Organic solvents and waterSupercritical CO₂ with an organic co-solvent
Primary Application Purity assessment, routine analysisIsomer separation (chiral and achiral), high-throughput screening
Advantages Robust, widely available, well-established methodsFast, high efficiency, reduced organic solvent waste, orthogonal selectivity to HPLC
Considerations Generates significant aqueous/organic wasteRequires specialized instrumentation

X-ray Crystallography for Solid-State Structure Determination of Complexes and Derivatives

While NMR provides the structure in solution and MS gives the molecular weight, X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov This technique is invaluable for confirming the absolute structure, stereochemistry, and conformation of new derivatives or complexes of this compound.

The method requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of these diffracted spots, a 3D electron density map of the molecule can be generated, from which the precise positions of all atoms can be determined. mdpi.com

The data obtained from an X-ray crystal structure analysis includes:

Bond Lengths and Angles: Providing confirmation of the molecular connectivity.

Conformation: Revealing the exact spatial arrangement of the atoms.

Intermolecular Interactions: Detailing how molecules pack together in the crystal lattice, including crucial interactions like hydrogen bonding (e.g., involving the -NH2 and N-H groups) and π–π stacking between the indole rings. nih.govresearchgate.net

For indole derivatives, X-ray crystallography has been used to confirm structures and understand how molecules interact with each other. acs.orgmdpi.comresearchgate.net For example, studies on related bromo-indole compounds have revealed dimerization through hydrogen bonds and the significance of π–π stacking in the crystal packing. nih.govresearchgate.net This information is critical for understanding the physical properties of the solid material and for designing new materials or metal complexes where the indole derivative acts as a ligand. nih.gov

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted indoles, particularly those with functional groups at the 3-position like an amino group, is a cornerstone of medicinal chemistry. However, traditional methods can be lengthy and often rely on harsh reagents. The future of synthesizing 4-bromo-1H-indole-3-amine and its derivatives lies in the development of more efficient, economical, and environmentally friendly "green" chemistry approaches.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, offer a highly efficient route to complex molecules. rsc.orgnih.gov Future methodologies could focus on developing a one-pot synthesis of this compound from simple, readily available starting materials, significantly reducing synthesis time and waste. rsc.org

Catalytic C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy that avoids the need for pre-functionalized starting materials. Research into transition-metal or acid-catalyzed methods could enable the direct introduction of the amino group onto the 4-bromoindole (B15604) core. rsc.orgmdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. Applying this technology to the key steps in the synthesis of 3-aminoindoles, such as cyclization or reduction, presents a promising avenue for sustainable production. mdpi.com

These advanced synthetic strategies promise to make this compound and its analogs more accessible for broad-ranging research and development.

Identification of Unconventional Biological Targets and Therapeutic Areas

While indole (B1671886) derivatives are well-known for targeting kinases and G-protein coupled receptors, future research should aim to identify less conventional biological targets for this compound. This exploration could unlock new therapeutic possibilities in a variety of diseases.

Emerging areas of interest include:

Modulation of the Immune System: Natural bromoindole derivatives isolated from marine sponges have demonstrated anti-inflammatory activity by influencing the function of dendritic cells and T-cell responses. nih.gov This suggests that synthetic analogs like this compound could be developed as novel immunomodulatory agents for treating autoimmune diseases.

Antimicrobial and Antibiofilm Activity: The indole scaffold is a key component in compounds being investigated for activity against resistant bacteria like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Derivatives of this compound could be explored for their potential to inhibit bacterial enzymes, such as cystathionine (B15957) γ-lyase, or to disrupt biofilm formation, offering new strategies to combat infectious diseases. nih.gov

Antiviral Agents: Functionalized indoles have shown potential as antiviral compounds, including against the SARS-CoV-2 3CL protease, a critical enzyme for viral replication. mdpi.com The specific substitution pattern of this compound could be leveraged to design potent inhibitors of viral proteases or other essential viral proteins.

By screening this scaffold against a wider array of biological targets, researchers may uncover unique mechanisms of action and first-in-class therapeutic agents.

Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. bohrium.comnih.govspringernature.commednexus.org These technologies can be powerfully applied to the this compound scaffold for de novo design of new chemical entities with optimized properties.

Future applications of AI and ML in this context include:

Generative Models: AI algorithms can be trained on vast libraries of known molecules to generate novel structures. nih.gov Using this compound as a starting fragment, generative models could design new derivatives predicted to have high affinity and selectivity for a specific biological target.

Predictive Modeling: ML models can predict various properties of a molecule, including its bioactivity, absorption, distribution, metabolism, excretion, and toxicity (ADMET). mdpi.com This allows for the in silico screening of virtual libraries of this compound analogs, prioritizing the most promising candidates for synthesis and reducing the failure rate in later stages of drug development.

Scaffold Hopping: AI can identify novel molecular cores that mimic the key binding interactions of the this compound scaffold but possess entirely different chemical structures. This can lead to the discovery of new intellectual property with potentially improved drug-like properties.

Exploration of Bifunctional Molecules and Proteolysis-Targeting Chimeras (PROTACs)

A paradigm shift in pharmacology is the move from simple inhibition to targeted protein degradation. Proteolysis-Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. biorxiv.org The this compound structure is an excellent candidate for incorporation into such modalities.

Future research directions in this area are:

Scaffold for Target Binding: The this compound core can be modified to serve as the ligand that binds to the protein of interest (POI). Its versatile chemistry allows for the addition of linkers connected to an E3 ligase-recruiting moiety.

Novel E3 Ligase Recruiters: While most PROTACs utilize ligands for the VHL or Cereblon E3 ligases, there is a significant need to discover new ones. Indole-related structures, such as oxindoles, have recently been identified as novel moieties that can recruit the CRL4DCAF11 E3 ligase complex. biorxiv.orgsigmaaldrich.com This opens the possibility that derivatives of this compound could also be developed to engage different E3 ligases.

"BromoTag" Systems: The bromine atom itself can be a key component in targeted degradation systems. The development of a "BromoTag" system, where a PROTAC is designed to specifically recognize a bromodomain-containing protein, highlights the unique utility of halogenated compounds in this space. acs.org

The application of the this compound scaffold in the design of PROTACs could lead to highly potent and selective therapeutics capable of eliminating disease-causing proteins.

Investigation of Non-Medicinal Applications (e.g., Materials Science, Catalysis)

Beyond its biomedical potential, the chemical properties of this compound suggest its utility in non-medicinal fields like materials science and catalysis. The indole nucleus is an electron-rich aromatic system, and the presence of a bromine atom and an amino group provides specific electronic and structural features that can be exploited.

Potential future research in non-medicinal applications includes:

Organic Electronics: Indole-based polymers and small molecules are known for their charge-transport properties. The this compound unit could be incorporated into organic semiconductors for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromine atom can influence molecular packing and electronic energy levels through the heavy-atom effect and its participation in halogen bonding.

Crystal Engineering: The amino group and the indole N-H are hydrogen bond donors, while the bromine atom can act as a halogen bond donor. These non-covalent interactions can be used to control the self-assembly of molecules in the solid state, leading to the design of crystalline materials with specific optical or electronic properties. researchgate.net

Catalysis: The indole scaffold can be used as a ligand for transition metals. The this compound could be derivatized to create novel ligands for asymmetric catalysis, where the electronic properties tuned by the bromo- and amino-substituents could influence the catalytic activity and selectivity.

Exploring these non-medicinal avenues would significantly broaden the impact and utility of this versatile chemical compound.

Data Tables

Table 1: Summary of Future Research Directions for this compound

Section Research Direction Key Focus Areas Potential Impact
8.1 Novel Synthetic Methodologies Multicomponent Reactions (MCRs), C-H Functionalization, Microwave-Assisted Synthesis Increased accessibility, lower cost, reduced environmental impact.
8.2 Unconventional Biological Targets Immunomodulation, Antimicrobial/Antibiofilm agents, Antiviral proteases First-in-class therapeutics for autoimmune diseases, infectious diseases, and viral infections.
8.3 Integration with AI/ML Generative Models for de novo design, Predictive ADMET modeling, Scaffold hopping Accelerated drug discovery, higher success rates, novel intellectual property.
8.4 Bifunctional Molecules (PROTACs) Target-binding ligand development, Novel E3 ligase recruiters, "BromoTag" systems Highly potent and selective degradation of disease-causing proteins.

| 8.5 | Non-Medicinal Applications | Organic electronics, Crystal engineering, Asymmetric catalysis | Development of new materials with unique optoelectronic properties and novel industrial catalysts. |

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
VZ185
MZ1
(+)-JQ1
Geobarrettin A-C
Barettin
8,9-dihydrobarettin
6-bromoconicamin
l-6-bromohypaphorine
1-methyl-2-[bis(2-chloroethyl)aminomethyl]-3-carbethoxy-5-methoxy-6-bromoindole
(2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1)
5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2)
3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid (NL3)
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one
4-chloro-2-(1H-indol-3-yl)quinazoline

Q & A

Q. Table 1. Synthetic Optimization for this compound

ParameterConditionReference
CatalystCuI (10 mol%)
Solvent SystemPEG-400/DMF (2:1 v/v)
Reaction Time12 h at RT
PurificationFlash chromatography (EtOAc/hexane)
Yield50% (analogous reaction)

Q. Table 2. Crystallographic Refinement Parameters

SoftwareApplicationExample R-Factor
SHELXLSmall-molecule refinementR1_1 = 0.042
OLEX2Structure visualizationR1_1 = 0.063

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.